3-[(Propan-2-yl)oxy]-10H-phenothiazine
Description
3-[(Propan-2-yl)oxy]-10H-phenothiazine is a phenothiazine derivative featuring an isopropoxy (-OCH(CH₃)₂) substituent at the 3-position of the tricyclic phenothiazine core. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen atom in their central ring, known for their diverse applications in pharmaceuticals (e.g., antipsychotics) and materials science (e.g., organic electronics). The isopropoxy group introduces steric bulk and moderate electron-donating effects, influencing the compound’s solubility, electronic properties, and biological interactions.
Properties
CAS No. |
633700-94-4 |
|---|---|
Molecular Formula |
C15H15NOS |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
3-propan-2-yloxy-10H-phenothiazine |
InChI |
InChI=1S/C15H15NOS/c1-10(2)17-11-7-8-13-15(9-11)18-14-6-4-3-5-12(14)16-13/h3-10,16H,1-2H3 |
InChI Key |
JOKBOTWSKLYLAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propan-2-yl)oxy]-10H-phenothiazine typically involves the reaction of phenothiazine with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme can be represented as follows:
[ \text{Phenothiazine} + \text{Isopropyl Alcohol} \xrightarrow{\text{Catalyst}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for pharmaceutical or other applications.
Chemical Reactions Analysis
Types of Reactions
3-[(Propan-2-yl)oxy]-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
Antipsychotic Activity
Phenothiazine derivatives, including 3-[(Propan-2-yl)oxy]-10H-phenothiazine, are primarily known for their antipsychotic effects. They function as dopamine antagonists, which can alleviate symptoms of schizophrenia and other psychotic disorders. Research indicates that this compound may exhibit similar efficacy to established antipsychotics by modulating neurotransmitter systems in the brain .
Neuroprotective Effects
Studies have highlighted the neuroprotective properties of phenothiazines against ischemic injury. For example, ethopropazine, a related compound, has been shown to inhibit neuronal degeneration caused by excitotoxic agents like N-methyl-D-aspartate (NMDA). This suggests that this compound could potentially offer protective benefits in conditions such as stroke or traumatic brain injury .
Treatment of Behavioral Disorders
The compound is also being investigated for its potential in treating behavioral disorders, including agitation in dementia patients. Its pharmacological profile suggests it may help manage symptoms associated with various psychiatric conditions .
Neurotoxicity Prevention
A significant study evaluated the neuroprotective effects of ethopropazine against NMDA-induced neurotoxicity. The results demonstrated that at specific concentrations, the compound effectively prevented neuronal cell death in vitro, indicating a potential application for this compound in neuroprotection .
Behavioral Assessment in Animal Models
In behavioral studies involving rodent models, derivatives of phenothiazine were shown to alter behavior induced by various psychoactive substances. These findings suggest that this compound may have implications for understanding drug interactions and behavioral responses .
Mechanism of Action
The mechanism of action of 3-[(Propan-2-yl)oxy]-10H-phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to its therapeutic effects. For example, in the context of antipsychotic activity, it may act as an antagonist at dopamine receptors, thereby reducing the symptoms of psychosis.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of phenothiazines are highly dependent on substituents at the 2-, 3-, and 10-positions. Below is a comparison of key analogs:
Table 1: Structural and Functional Comparison of Phenothiazine Derivatives
*The target compound is hypothetical; evidence focuses on analogs for comparison.
Key Differences from this compound
Compared to Sulfonic Acid Derivatives : The target compound lacks ionizable groups, reducing acidity but increasing membrane permeability.
Compared to Triazolyl Derivatives : The absence of a triazole ring simplifies synthesis but may reduce coordination capacity in hybrid materials .
Biological Activity
Introduction
3-[(Propan-2-yl)oxy]-10H-phenothiazine, a derivative of phenothiazine, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to consolidate existing research findings on its biological activity, including antitumor effects, enzyme inhibition, and other pharmacological properties.
Chemical Structure and Properties
The compound this compound is characterized by its phenothiazine nucleus, which is known for its diverse biological activities. The structural modifications, such as the isopropoxy group, can significantly influence its pharmacological properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅NOS |
| Molecular Weight | 235.33 g/mol |
| Melting Point | 90-92 °C |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Research indicates that certain phenothiazine derivatives exhibit antitumor properties. A study examined the antitumor effects of various phenothiazines on HEp-2 tumor cells and found that specific substitutions at the 2-position of the phenothiazine ring significantly affected their cytotoxicity.
Key Findings:
- Trifluoromethyl Derivatives : Showed potent activity with a TCID50 of 4.7 µg/mL.
- Chloro Derivatives : Demonstrated weaker effects (TCID50 = 62.5 µg/mL).
The study highlighted that the length of aliphatic side chains at position 10 also contributed to the anti-tumor activity, suggesting that structural modifications can enhance efficacy against tumor cells .
Enzyme Inhibition
Phenothiazines are known to inhibit various enzymes, including protein kinase C (PKC). The presence of specific substituents can modulate this inhibitory activity.
Inhibition Studies:
- A semi-automated assay showed that the inhibitory potency against PKC varied with structural changes; for instance, an alkyl bridge with at least three carbons was necessary for significant activity .
Phospholipidosis Induction
Another aspect of the biological activity of phenothiazines, including derivatives like this compound, is their potential to induce phospholipidosis—a pathological condition characterized by excessive accumulation of phospholipids in lysosomes. This phenomenon is particularly relevant when evaluating the safety profile of cationic amphiphilic drugs .
Case Studies
- Antitumor Efficacy : A case study involving a series of phenothiazine derivatives demonstrated varying levels of cytotoxicity against different cancer cell lines, reinforcing the significance of chemical modifications in enhancing therapeutic effects.
- Neuroprotective Effects : Another study explored the neuroprotective potential of phenothiazine derivatives in models of ischemic brain injury, revealing that certain compounds could mitigate neuronal damage .
Q & A
Q. What are the established synthetic routes for 3-[(Propan-2-yl)oxy]-10H-phenothiazine and its derivatives?
The synthesis of phenothiazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, phenothiazine derivatives can be synthesized by reacting 10H-phenothiazine with alkyl halides or activated electrophiles under inert atmospheres (e.g., N₂). A representative protocol involves dissolving 10H-phenothiazine in CH₂Cl₂ at 0°C, followed by the addition of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) to facilitate coupling. Purification via column chromatography yields the target compound (e.g., 75–85% yield) . Modifications, such as introducing a propan-2-yloxy group, may require protecting group strategies to avoid side reactions.
Q. How is the structural integrity of this compound confirmed experimentally?
Structural confirmation relies on NMR (¹H/¹³C) and mass spectrometry (MS) . For example, the methylene protons adjacent to the phenothiazine nitrogen typically resonate at δ 4.2–4.5 ppm in ¹H NMR, while the propan-2-yloxy group shows distinct splitting patterns. High-resolution MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 344.39 for C₂₀H₁₂N₂O₂S derivatives) . X-ray crystallography further validates bond angles and conformations, as seen in triclinic crystals with unit cell parameters a = 8.1891 Å, b = 8.2417 Å, and interaxial angles α = 81.632° .
Q. What solvent systems are optimal for stabilizing this compound in solution?
Phenothiazines are lipophilic but dissolve in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (CH₂Cl₂). Stability studies indicate degradation under prolonged UV exposure or acidic conditions. For biological assays, aqueous solubility can be enhanced via co-solvents (e.g., 1,4-dioxane/water mixtures) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound derivatives?
Density functional theory (DFT) calculations optimize ground-state geometries and predict frontier molecular orbitals (HOMO/LUMO). For example, phenothiazine’s HOMO is localized on the sulfur and nitrogen atoms, while the LUMO resides on the aromatic rings. Substituents like propan-2-yloxy alter electron density, affecting redox potentials (e.g., E₁/₂ ≈ −1.2 V vs. Ag/AgCl) . COMSOL Multiphysics simulations can model reaction kinetics or diffusion properties in heterogenous systems .
Q. What mechanistic insights explain the biological activity of phenothiazine derivatives like this compound?
Phenothiazines inhibit enzymes (e.g., histone deacetylases, HDACs) via π-π stacking and hydrophobic interactions. For instance, derivatives with extended alkyl chains (e.g., 10-(3-dimethylaminopropyl) groups) exhibit enhanced binding to HDAC active sites, as shown in IC₅₀ assays (e.g., 21 µM for compound 22 ) . Structure-activity relationship (SAR) studies highlight the importance of substituent position: 2-substituted derivatives (e.g., 2-trifluoromethyl) show higher selectivity than 3-substituted analogs .
Q. How should researchers address contradictions in spectroscopic or crystallographic data for phenothiazine derivatives?
Discrepancies in bond lengths or NMR shifts may arise from polymorphism or dynamic conformational changes. For example, triclinic vs. monoclinic crystal packing can alter dihedral angles (e.g., 10–15° variations in the phenothiazine ring). Factorial design experiments (e.g., varying temperature, solvent) isolate variables causing data inconsistencies . Cross-validation with alternative techniques (e.g., IR spectroscopy, powder XRD) resolves ambiguities .
Q. What strategies optimize the derivatization of this compound for photophysical studies?
Introducing electron-withdrawing groups (e.g., nitro, carbonyl) red-shifts absorption/emission spectra. For example, 3-(1,3-dioxan-2-yl) derivatives exhibit fluorescence at λₑₘ = 450–470 nm due to extended conjugation . Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes (τ ≈ 2–5 ns), useful for OLED or sensor applications.
Methodological Guidelines
- Experimental Design : Use full factorial designs to assess reaction parameters (temperature, catalyst loading) and minimize batch-to-batch variability .
- Data Analysis : Employ multivariate regression to correlate substituent effects with bioactivity or optical properties .
- Crystallography : Submit structural data to the Cambridge Crystallographic Data Centre (CCDC) for validation (e.g., CCDC 2209381) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
